1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
This compound is a urea derivative featuring a 2-chlorobenzyl group and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing bioactive molecules . The 2-chlorobenzyl substituent introduces steric and electronic effects that differentiate it from analogs.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-9-11-16(12-10-15)24-18(25)23-13-14-7-5-6-8-17(14)22/h5-12H,13H2,1-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJDYPTZZFGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The urea intermediate is synthesized via nucleophilic addition of 2-chlorobenzylamine to 4-bromophenyl isocyanate:
This exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Optimization Parameters
-
Temperature : Lower temperatures (0–5°C) improve selectivity by reducing dimerization.
-
Solvent : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates.
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Stoichiometry : A 1:1 molar ratio of amine to isocyanate minimizes unreacted starting material.
Yield : 85–92% after recrystallization from ethanol/water.
Suzuki-Miyaura Cross-Coupling
Reaction Setup
The boronate ester is introduced via palladium-catalyzed coupling:
Catalysts :
-
Pd(PPh₃)₄ : Provides high activity but requires inert conditions.
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PdCl₂(dppf) : Tolerates mild oxygen exposure and offers better reproducibility.
Bases :
Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HPMC/Water | 50 | 78 | 95 |
| DMF | 80 | 85 | 92 |
| THF/Ethanol | 65 | 82 | 90 |
Data adapted from kinetic studies. HPMC (hydroxypropyl methylcellulose) systems reduce side hydrolysis but require longer reaction times (6–8 hrs).
Critical Process Parameters
Catalyst Loading
Oxygen Sensitivity
The boronate ester group is prone to oxidation. Reactions conducted under nitrogen or argon atmospheres achieve 5–10% higher yields compared to ambient conditions.
Workup and Purification
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Liquid-Liquid Extraction : DCM/water partitions remove polar impurities.
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Column Chromatography : Silica gel with EtOAc/heptane (7:93) resolves unreacted boronate ester.
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Recrystallization : Ethanol/water (1:3) yields crystals with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water gradient).
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Elemental Analysis : C 62.1%, H 6.2%, N 7.3% (theoretical: C 62.3%, H 6.0%, N 7.2%).
Scalability and Industrial Considerations
Kilogram-Scale Production
Environmental Impact
-
Solvent Recovery : DCM and THF are recycled via distillation, reducing waste by 70%.
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Catalyst Recycling : Pd residues are recovered using scavenger resins.
Comparative Analysis of Methods
| Parameter | HPMC/Water | DMF | THF/Ethanol |
|---|---|---|---|
| Reaction Time | 8 hrs | 4 hrs | 6 hrs |
| Pd Catalyst (mol%) | 1.0 | 0.5 | 0.75 |
| Oxygen Tolerance | High | Low | Moderate |
| E-Factor | 12 | 18 | 15 |
The HPMC/water system offers the lowest environmental impact (E-factor = 12) but requires longer durations .
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane group can undergo further coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).
Scientific Research Applications
1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving urea derivatives and boron-containing compounds.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can participate in interactions with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below summarizes structural analogs, highlighting substituent differences, molecular weights, and applications:
Biological Activity
Molecular Formula
- C20H24BClN2O3
Molecular Weight
- 386.68 g/mol
IUPAC Name
- 1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Structural Representation
The compound consists of a urea moiety linked to a chlorobenzyl group and a phenyl group that incorporates a boron-containing dioxaborolane.
Research indicates that compounds containing the dioxaborolane moiety exhibit significant interactions with biological targets. The boron atom in the dioxaborolane can form reversible covalent bonds with nucleophiles in target proteins, which may lead to modulation of enzyme activities or receptor functions.
Anticancer Activity
A study focused on related compounds showed that derivatives of dioxaborolanes possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through cell cycle arrest and disruption of mitotic processes .
Antimicrobial Properties
Preliminary investigations into similar compounds have revealed antimicrobial activity against various bacterial strains. The presence of a chlorobenzyl group may enhance lipophilicity, contributing to the ability of the compound to penetrate bacterial membranes effectively .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Antimicrobial | Activity against S. aureus and E. coli | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study: Anticancer Potential
In one case study, a derivative similar to the compound under discussion was tested for its efficacy against breast cancer cell lines. The results indicated a substantial decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for further development into an anticancer therapeutic agent .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of related dioxaborolane compounds against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be between 31.25 µg/mL and 62.5 µg/mL for effective strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising potential for development into antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and what reaction conditions are critical for high yield?
Answer: The synthesis involves coupling a chlorobenzyl isocyanate derivative with a boronate-containing aniline precursor. Key steps include:
- Step 1: Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via Suzuki-Miyaura coupling or direct borylation of nitroarenes.
- Step 2: Reaction with 2-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF or DCM, 0–25°C) to form the urea linkage .
- Critical conditions: Moisture-sensitive steps require inert atmosphere (N₂/Ar). Catalytic bases like triethylamine improve urea bond formation. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?
Answer:
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets, and which software tools are validated for such studies?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The boronate group may coordinate with catalytic lysine residues, while the chlorobenzyl moiety occupies hydrophobic pockets .
- MD simulations (GROMACS/AMBER): Validate binding stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>60%) .
- Validation: Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm computed binding affinities (Kd) .
Q. How to resolve contradictions in bioactivity data across different assay conditions (e.g., cell-free vs. cellular models)?
Answer:
- Issue: Discrepancies may arise from off-target effects or boronate ester hydrolysis in aqueous media.
- Methodology:
- Stability assays: Monitor compound integrity via LC-MS in cell culture media (e.g., DMEM + 10% FBS) over 24 hours .
- Proteome profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
- Control experiments: Compare activity with hydrolyzed boronate-free analogs to isolate boronate-specific effects .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the boronate ester group?
Answer:
Q. How to design structure-activity relationship (SAR) studies focusing on the chlorobenzyl and boronate moieties?
Answer:
| Modification | Biological Impact | Method |
|---|---|---|
| Chlorobenzyl → fluorobenzyl | Alters hydrophobicity and meta-substitution effects | Synthesize analogs via isocyanate substitution; test in kinase inhibition assays |
| Boronate → carboxylic acid | Evaluates hydrolytic stability | Hydrolyze boronate ester with H₂O₂; compare IC₅₀ in cellular vs. enzymatic assays |
Q. What are the best practices for validating target engagement in cellular models using this compound?
Answer:
- Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment (ΔTm > 2°C indicates binding) .
- Silencing/rescue experiments: Knock down the putative target (e.g., via CRISPR) and reintroduce a WT/mutant version to confirm phenotype reversal .
- Imaging: Use fluorescent probes (e.g., BODIPY-labeled analogs) to track subcellular localization via confocal microscopy .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in DMSO vs. aqueous buffers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
